1-(3-Methylpiperidin-1-yl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Description
This compound features a 1,3,4-oxadiazole core substituted with a 3,4,5-trimethoxyphenyl group at position 5 and a thioether-linked ethanone moiety bearing a 3-methylpiperidinyl group. The 3,4,5-trimethoxyphenyl moiety is associated with enhanced membrane permeability and bioavailability, while the piperidinyl group may influence pharmacokinetics, such as solubility and blood-brain barrier penetration .
Properties
IUPAC Name |
1-(3-methylpiperidin-1-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-12-6-5-7-22(10-12)16(23)11-28-19-21-20-18(27-19)13-8-14(24-2)17(26-4)15(9-13)25-3/h8-9,12H,5-7,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBQUZNGKYXOSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CSC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylpiperidin-1-yl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:
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Formation of the Oxadiazole Ring:
- Starting with a precursor such as 3,4,5-trimethoxybenzoic acid, the oxadiazole ring can be formed through a cyclization reaction with hydrazine and carbon disulfide under acidic conditions.
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Thioether Formation:
- The oxadiazole intermediate is then reacted with an appropriate thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.
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Attachment of the Piperidine Ring:
- The final step involves the reaction of the thioether intermediate with 3-methylpiperidine under conditions that promote nucleophilic substitution, typically in the presence of a suitable solvent like dichloromethane (DCM) and a catalyst such as triethylamine (TEA).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylpiperidin-1-yl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced under specific conditions, such as using lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxadiazole derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-(3-Methylpiperidin-1-yl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylpiperidin-1-yl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the oxadiazole ring may interact with nucleophilic sites on enzymes, while the trimethoxyphenyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Analogues
Thiadiazole vs. Oxadiazole Derivatives
- Compound: 1-(2,3,4-Trimethoxyphenyl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thio}ethanone Oxime Key Differences: Replaces oxadiazole with thiadiazole, which is more electron-deficient. Biological Activity: Demonstrated anticonvulsant and pesticidal properties in studies . Implications: Thiadiazole may enhance interactions with electron-rich enzyme active sites but could reduce metabolic stability compared to oxadiazole.
Heterocyclic Substituents
- Compound : 1-(4-Substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one
- Key Differences : Pyrimidin-2-ylthio substituent instead of trimethoxyphenyl.
- Biological Activity : Anticancer activity, with pyrimidine enhancing DNA intercalation or kinase inhibition .
- Implications : The trimethoxyphenyl group in the target compound may prioritize membrane targeting over nucleic acid interactions.
Antioxidant Derivatives
- Compound: 1-(1H-Benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone Key Differences: Benzoimidazolyl group replaces piperidinyl. Biological Activity: Antioxidant effects via radical scavenging, comparable to ascorbic acid .
Antimicrobial and Anti-inflammatory Analogs
- Compound: 2-((5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamides Key Differences: Acetamide linkage instead of ethanone-piperidinyl. Biological Activity: Broad-spectrum antimicrobial activity, with MIC values dependent on aryl substitutions . Implications: The target compound’s piperidinyl group may reduce polarity, enhancing intracellular accumulation.
Pharmacokinetic and Pharmacodynamic Insights
Biological Activity
The compound 1-(3-Methylpiperidin-1-yl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a novel derivative featuring a piperidine moiety and an oxadiazole unit. Compounds with oxadiazole structures have gained attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole unit exhibit a wide range of biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiparasitic
Anticancer Activity
Studies have shown that oxadiazole derivatives possess significant anticancer properties. For instance, compounds similar to our target compound have demonstrated cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others with IC50 values often below 100 µM . The mechanism of action typically involves apoptosis induction and disruption of cell cycle progression.
Antimicrobial Activity
The antimicrobial efficacy of oxadiazole derivatives has also been documented. In vitro assays revealed that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, a related compound showed an MIC (Minimum Inhibitory Concentration) value of 15.62 µg/mL against Staphylococcus aureus and Candida albicans .
Anti-inflammatory Effects
Oxadiazole derivatives have been noted for their anti-inflammatory properties through inhibition of COX enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This suggests potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in tumor growth and inflammation.
- Interaction with Receptors : It is hypothesized that the compound interacts with acetylcholine receptors, affecting neurotransmission and potentially leading to antiparasitic effects .
- Induction of Apoptosis : Similar compounds have been shown to activate pathways leading to programmed cell death in cancer cells.
Case Studies
Recent studies have highlighted the potential of oxadiazole derivatives in drug discovery:
- Study on Anticancer Properties : A derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines . This suggests that modifications to the oxadiazole structure can enhance anticancer activity.
- Nematocidal Activity : Research indicated that certain oxadiazole derivatives showed high nematocidal activity against Bursaphelenchus xylophilus, outperforming traditional treatments like avermectin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
